molecular formula C13H22N4O B1501028 1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol CAS No. 1065484-22-1

1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol

Cat. No. B1501028
M. Wt: 250.34 g/mol
InChI Key: QKOZNSDBZBVDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its chemical name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Safety And Hazards

Researchers refer to Material Safety Data Sheets (MSDS) for information on the compound’s hazards, handling procedures, and safety precautions.


Future Directions

This involves identifying areas where further research is needed. It could include studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that the availability of this information depends on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted source for more detailed and specific information.


properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)12-9-13(15-10-14-12)17-7-5-11(18)6-8-17/h9-11,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOZNSDBZBVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671586
Record name 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol

CAS RN

1065484-22-1
Record name 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.